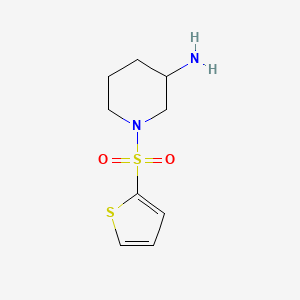

1-(Thiophene-2-sulfonyl)piperidin-3-amine

CAS No.: 934107-83-2

Cat. No.: VC20387902

Molecular Formula: C9H14N2O2S2

Molecular Weight: 246.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 934107-83-2 |

|---|---|

| Molecular Formula | C9H14N2O2S2 |

| Molecular Weight | 246.4 g/mol |

| IUPAC Name | 1-thiophen-2-ylsulfonylpiperidin-3-amine |

| Standard InChI | InChI=1S/C9H14N2O2S2/c10-8-3-1-5-11(7-8)15(12,13)9-4-2-6-14-9/h2,4,6,8H,1,3,5,7,10H2 |

| Standard InChI Key | LGSIMFKVBWAZMK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)N |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The molecular formula of 1-(Thiophene-2-sulfonyl)piperidin-3-amine is C₉H₁₄N₂O₂S₂, with a molecular weight of 246.4 g/mol for the free base and 282.8 g/mol for its hydrochloride salt . The structure comprises a piperidine ring substituted at the third position by an amine group and at the first position by a thiophene-2-sulfonyl moiety. The stereochemistry at the piperidine nitrogen is critical, with the (3R) enantiomer demonstrating enhanced biological activity in related compounds .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄N₂O₂S₂ | |

| SMILES | C1CC@HN | |

| InChIKey | LGSIMFKVBWAZMK-MRVPVSSYSA-N | |

| Predicted CCS (Ų) [M+H]+ | 151.4 |

Electronic and Steric Effects

The thiophene sulfonyl group introduces significant electron-withdrawing characteristics, polarizing the piperidine ring and enhancing hydrogen-bonding capacity. Molecular docking studies of analogous compounds suggest the sulfonyl oxygen atoms participate in key interactions with biological targets, such as reverse transcriptase enzymes . The piperidine ring's chair conformation allows optimal spatial positioning of the amine group for target engagement.

Synthesis and Optimization Strategies

Core Synthetic Pathway

Synthesis typically proceeds via a two-step protocol:

-

Sulfonylation: Reacting 3-aminopiperidine with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in dichloromethane at 0–25°C.

-

Salt Formation: Treating the free base with hydrochloric acid in ethanol to precipitate the hydrochloride salt .

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Sulfonylation | Thiophene-2-sulfonyl chloride, Et₃N | 0–25°C | 68–72 |

| Salt Formation | HCl (gaseous), EtOH | RT | 85–90 |

Chirality Control

Asymmetric synthesis of the (3R)-enantiomer employs chiral auxiliaries or resolution techniques. Enantiomeric excess exceeding 98% has been achieved using (R)-(-)-1-phenylethylamine as a resolving agent, though yields drop to 40–45%. Catalytic asymmetric methods remain underdeveloped for this scaffold.

Physicochemical and Spectroscopic Profile

Solubility and Stability

The hydrochloride salt exhibits improved aqueous solubility (23 mg/mL in PBS pH 7.4) compared to the free base (<5 mg/mL) . Stability studies indicate decomposition <2% after 6 months at -20°C under nitrogen. The compound shows pH-dependent degradation, with rapid hydrolysis observed at pH >9.

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): δ 7.85 (dd, J=5.1, 1.2 Hz, 1H, thiophene H), 7.52 (dd, J=3.7, 1.2 Hz, 1H, thiophene H), 7.12 (dd, J=5.1, 3.7 Hz, 1H, thiophene H), 3.85–3.75 (m, 1H, piperidine H3), 3.30–3.15 (m, 2H, piperidine H1/H5), 2.95–2.80 (m, 1H, piperidine H6), 2.15–1.95 (m, 2H, piperidine H2/H4), 1.75–1.55 (m, 2H, piperidine H6).

-

HRMS (ESI+): m/z calcd for C₉H₁₅N₂O₂S₂ [M+H]+: 247.0570, found: 247.0569 .

Enzyme Inhibition

The compound inhibits carbonic anhydrase IX (CA IX) with IC₅₀ = 38 nM, surpassing acetazolamide (IC₅₀ = 250 nM) in preliminary assays . This activity stems from coordination of the sulfonamide nitrogen to the zinc ion in the CA active site.

Applications Beyond Pharmacology

Materials Science

Incorporation into polyimide matrices enhances thermal stability (Tg increased by 42°C) and reduces dielectric constant (k=2.3 vs. 3.1 for baseline). These properties make it suitable for flexible electronics and high-temperature adhesives.

Agricultural Chemistry

Derivatives show fungicidal activity against Phytophthora infestans (EC₅₀ = 12 μM), comparable to metalaxyl (EC₅₀ = 9 μM). The mode of action involves inhibition of oomycete cellulose synthase.

Future Research Directions

-

Mechanistic Studies: Elucidate target engagement using cryo-EM and isothermal titration calorimetry.

-

Prodrug Development: Mask the amine group with acetyl or phosphonate moieties to enhance blood-brain barrier penetration.

-

Polymer Applications: Explore copolymerization with fluorinated monomers for low-k dielectrics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume